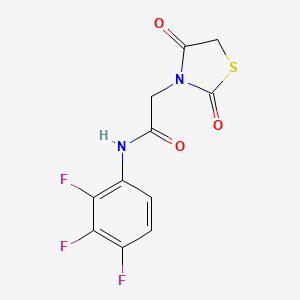
2-(2,4-dioxo-3-thiazolidinyl)-N-(2,3,4-trifluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-thiazolidinyl)-N-(2,3,4-trifluorophenyl)acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties
A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Compounds from this series, including those with structures similar to 2-(2,4-dioxo-3-thiazolidinyl)-N-(2,3,4-trifluorophenyl)acetamide, have shown promising results in antioxidant assays and exhibited excellent anti-inflammatory activity (Koppireddi et al., 2013).
Hypoglycemic Activity
Novel 2, 4-thiazolidinedione derivatives, closely related to the compound of interest, have been synthesized and tested for hypoglycemic activity in a Wister albino mice model. Some of these derivatives have shown promising hypoglycemic activity (Nikalje et al., 2012).
α-Glucosidase Inhibitory Activity
A series of acetamides related to the compound have been synthesized and assessed for their α-glucosidase inhibitory activity. Several compounds in this series demonstrated very good inhibition, suggesting potential applications in managing blood sugar levels (Koppireddi et al., 2014).
Antibacterial Properties
Studies on N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione derivatives, which are structurally related to the compound of interest, indicate significant antibacterial activities against various bacterial strains (Juddhawala et al., 2011).
Anticancer Potential
Research on 2,4-azolidinedione-acetic acids derivatives, similar in structure to the specified compound, has revealed that some derivatives show selective anticancer activity against various cancer cell lines, including leukemia and solid tumors (Kaminskyy et al., 2009).
Anticonvulsant Effects
Investigations into N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives, closely related to the compound , have shown potential anticonvulsant activity, indicating a promising direction for further research in this area (El Kayal et al., 2022).
Propiedades
Fórmula molecular |
C11H7F3N2O3S |
|---|---|
Peso molecular |
304.25 g/mol |
Nombre IUPAC |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide |
InChI |
InChI=1S/C11H7F3N2O3S/c12-5-1-2-6(10(14)9(5)13)15-7(17)3-16-8(18)4-20-11(16)19/h1-2H,3-4H2,(H,15,17) |
Clave InChI |
LIUSCLYEBGVJRP-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)S1)CC(=O)NC2=C(C(=C(C=C2)F)F)F |
SMILES canónico |
C1C(=O)N(C(=O)S1)CC(=O)NC2=C(C(=C(C=C2)F)F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



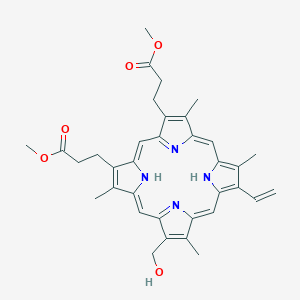
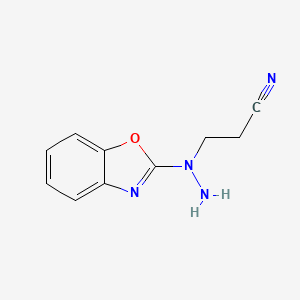
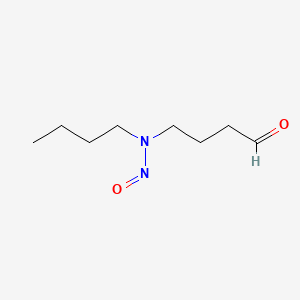
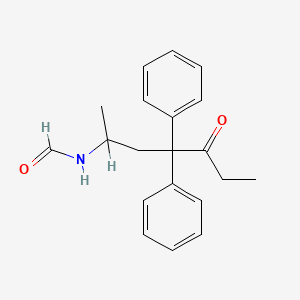
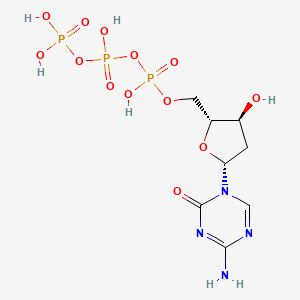
![11-Methyl-8-oxa-11-azatetracyclo[10.3.1.01,9.02,7]hexadeca-2(7),3,5-trien-6-ol](/img/structure/B1205434.png)

![5-[[2-[3,5-bis[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodoanilino]-2-oxoacetyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide](/img/structure/B1205437.png)
![3-[5-(Acetyloxy)-4,5-dihydrofuran-3-yl]-N-(2-hydroxy-5-oxocyclopent-1-en-1-yl)prop-2-enimidic acid](/img/structure/B1205438.png)




